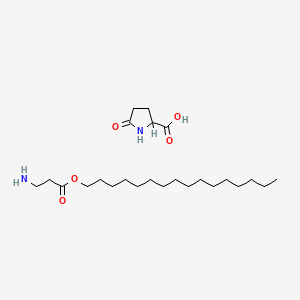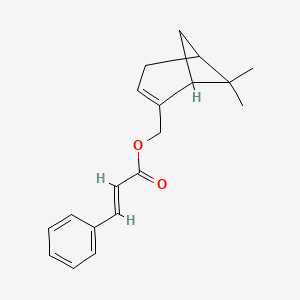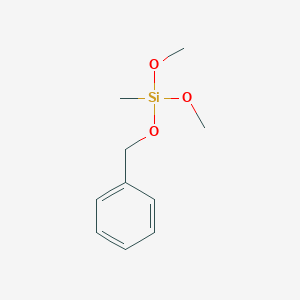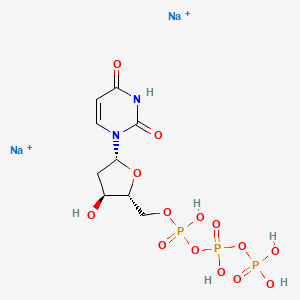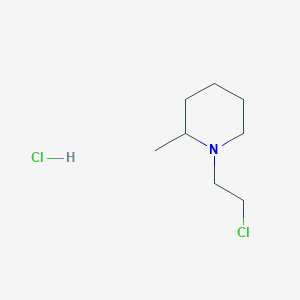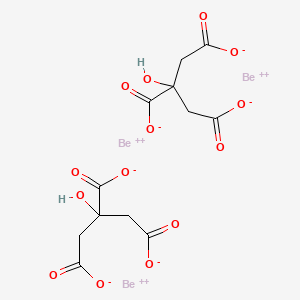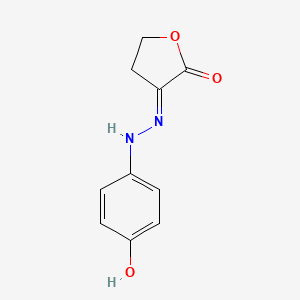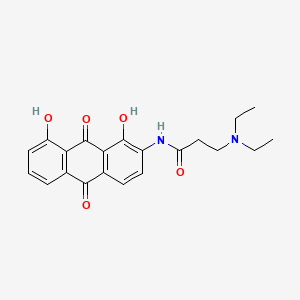
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracenyl Core: The anthracenyl core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the necessary hydroxyl and keto groups.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the anthracenyl derivative and a diethylamino-containing amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to DNA: The planar structure of the anthracenyl core allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler derivative with similar structural features but lacking the diethylamino group.
Doxorubicin: An anthracycline antibiotic with a similar anthracenyl core, used as an anti-cancer drug.
Mitoxantrone: Another anthracenyl derivative with therapeutic applications in cancer treatment.
Propiedades
Número CAS |
100495-89-4 |
|---|---|
Fórmula molecular |
C21H22N2O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-(1,8-dihydroxy-9,10-dioxoanthracen-2-yl)propanamide |
InChI |
InChI=1S/C21H22N2O5/c1-3-23(4-2)11-10-16(25)22-14-9-8-13-18(20(14)27)21(28)17-12(19(13)26)6-5-7-15(17)24/h5-9,24,27H,3-4,10-11H2,1-2H3,(H,22,25) |
Clave InChI |
ZOLQPFOQDOLBFQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


